molecular formula C30H18Br2 B12538584 1,5-Dibromo-2,3,4-triphenylacenaphthylene CAS No. 653604-07-0

1,5-Dibromo-2,3,4-triphenylacenaphthylene

Cat. No.: B12538584
CAS No.: 653604-07-0
M. Wt: 538.3 g/mol
InChI Key: ZHMRSTPCQNZCRI-UHFFFAOYSA-N
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Description

1,5-Dibromo-2,3,4-triphenylacenaphthylene is a chemical compound with the molecular formula C({26})H({16})Br(_{2}). It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms and three phenyl groups attached to the acenaphthylene core. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1,5-Dibromo-2,3,4-triphenylacenaphthylene typically involves the bromination of 2,3,4-triphenylacenaphthylene. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled conditions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

1,5-Dibromo-2,3,4-triphenylacenaphthylene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common reagents used in these reactions include butyllithium, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,5-Dibromo-2,3,4-triphenylacenaphthylene is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-Dibromo-2,3,4-triphenylacenaphthylene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and phenyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and targets depend on the specific application and experimental conditions .

Comparison with Similar Compounds

1,5-Dibromo-2,3,4-triphenylacenaphthylene can be compared with other similar compounds, such as:

Properties

CAS No.

653604-07-0

Molecular Formula

C30H18Br2

Molecular Weight

538.3 g/mol

IUPAC Name

1,5-dibromo-2,3,4-triphenylacenaphthylene

InChI

InChI=1S/C30H18Br2/c31-29-22-17-10-18-23-27(22)28(26(30(23)32)21-15-8-3-9-16-21)24(19-11-4-1-5-12-19)25(29)20-13-6-2-7-14-20/h1-18H

InChI Key

ZHMRSTPCQNZCRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(C4=CC=CC(=C43)C(=C2C5=CC=CC=C5)Br)Br)C6=CC=CC=C6

Origin of Product

United States

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